3-Tert-butoxy-4-hydroxybenzamide
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Overview
Description
3-Tert-butoxy-4-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is part of the hydroxybenzamide family, which is known for its diverse biological activities, including antioxidant, thrombin-inhibitory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-hydroxybenzamide can be achieved through various methods. One common approach involves the Schotten-Baumann reaction, where the compound is synthesized by reacting 4-hydroxyhippuric acid with tert-butyl alcohol in the presence of a base . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxybenzamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxybenzamide derivatives, which exhibit different biological activities .
Scientific Research Applications
3-Tert-butoxy-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound is used in the development of health-enhancing ingredients and preventive medicine.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-hydroxybenzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Thrombin Inhibition: It inhibits thrombin activity by binding to the active site of the enzyme, preventing the conversion of fibrinogen to fibrin.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Shares similar antioxidant and thrombin-inhibitory properties but lacks the tert-butoxy group.
3-Tert-butyl-4-hydroxyanisole: Another antioxidant compound with similar structure but different functional groups.
Uniqueness
3-Tert-butoxy-4-hydroxybenzamide is unique due to its combination of tert-butoxy and hydroxybenzamide functionalities, which confer enhanced biological activities and stability compared to its analogs .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-6-7(10(12)14)4-5-8(9)13/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
OFOOEFUQTNFEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
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